molecular formula C10H16N2O B13282643 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol

Cat. No.: B13282643
M. Wt: 180.25 g/mol
InChI Key: YXGMRRBJVNHWMZ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the carbonyl group of cyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in ether or ethanol.

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in acetic acid or chloroform.

Major Products

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals[][4].

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, potentially affecting enzyme activity and receptor binding. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a pyrazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3

InChI Key

YXGMRRBJVNHWMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2O

Origin of Product

United States

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